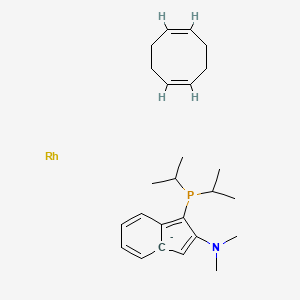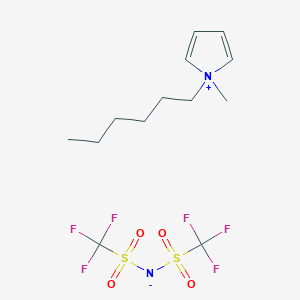
Tris(i-propylcyclopentadienyl)erbium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(i-propylcyclopentadienyl)erbium(III) is a metal-organic compound with the chemical formula Er(C5H4CH(CH3)2)3. It is known for its applications in various fields such as catalysis, optoelectronics, and magnetic materials. This compound is characterized by its unique structure, where erbium is coordinated with three i-propylcyclopentadienyl ligands .
準備方法
Synthetic Routes and Reaction Conditions
Tris(i-propylcyclopentadienyl)erbium(III) is typically synthesized by reacting tris(i-propylcyclopentadienyl)cesium with erbium bromide under an inert atmosphere. The reaction must be carried out under dry and oxygen-free conditions to prevent any unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for Tris(i-propylcyclopentadienyl)erbium(III) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the compound .
化学反応の分析
Types of Reactions
Tris(i-propylcyclopentadienyl)erbium(III) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of erbium oxides.
Reduction: It can be reduced to form lower oxidation state compounds of erbium.
Substitution: The i-propylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields erbium oxides, while substitution reactions can produce a variety of erbium complexes with different ligands .
科学的研究の応用
Tris(i-propylcyclopentadienyl)erbium(III) has a wide range of applications in scientific research:
作用機序
The mechanism by which Tris(i-propylcyclopentadienyl)erbium(III) exerts its effects is primarily through its ability to coordinate with various ligands and participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application. For instance, in catalysis, it facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates .
類似化合物との比較
Similar Compounds
- Tris(cyclopentadienyl)erbium(III)
- Tris(methylcyclopentadienyl)erbium(III)
- Tris(ethylcyclopentadienyl)erbium(III)
Uniqueness
Tris(i-propylcyclopentadienyl)erbium(III) is unique due to the presence of i-propyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability compared to other similar compounds. This structural variation can lead to differences in catalytic activity and other properties .
特性
CAS番号 |
130521-76-5 |
|---|---|
分子式 |
C24H33Er |
分子量 |
488.8 g/mol |
IUPAC名 |
erbium(3+);2-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C8H11.Er/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
InChIキー |
VTNSPDGNTYHOFK-UHFFFAOYSA-N |
SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Er] |
正規SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Er+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


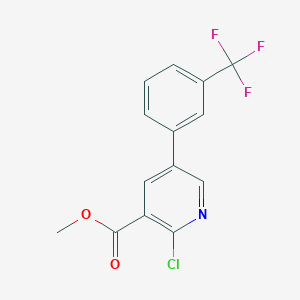
![7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B6318628.png)

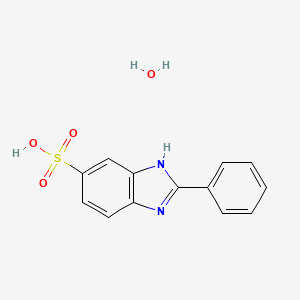


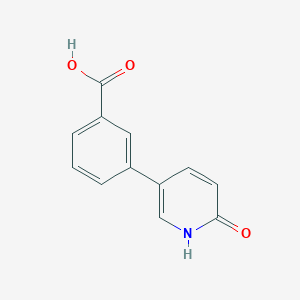
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
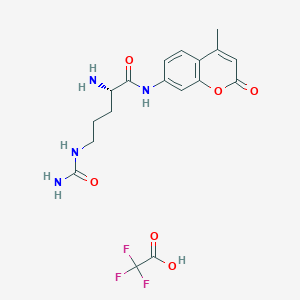

![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)
